methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom, a phenyl group, and a methyl ester group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate is a pyrazole derivative . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . These systems can potentially affect various biochemical pathways.
Result of Action
It is reported that 4-bromopyrazole, a related compound, can inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake .
Action Environment
The role of solvents in the tautomeric stabilization of pyrazole derivatives has been investigated , suggesting that the environment can potentially influence the properties and actions of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the reaction of 4-bromoacetophenone with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole derivative . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs scalable methods such as one-pot multicomponent reactions. These methods are advantageous due to their efficiency and ability to produce high yields with minimal purification steps .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole N-oxides or reduction to yield hydropyrazoles.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents like ethanol or dimethylformamide .
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazole N-oxides, and hydropyrazoles, which can be further functionalized for various applications .
Scientific Research Applications
Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
4-bromo-1H-pyrazole: A simpler structure with similar reactivity.
3-methyl-1-phenyl-1H-pyrazole-5-ol: Another pyrazole derivative with different substituents.
Uniqueness
Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the ester group allows for versatile functionalization and diverse applications in various fields .
Properties
IUPAC Name |
methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)10-8(12)9(13-14-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFHIQDPKMOKRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)C2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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